

Isoursodeoxycholic Acid as a Prodrug of Ursodeoxycholic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isoursodeoxycholic acid*

Cat. No.: B122633

[Get Quote](#)

Abstract

Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid widely recognized for its therapeutic efficacy in cholestatic liver diseases.^{[1][2][3]} Its cytoprotective, anti-apoptotic, and immunomodulatory properties have established it as a cornerstone in the management of conditions such as primary biliary cholangitis (PBC).^{[4][5][6]} However, the therapeutic potential of UDCA can be constrained by its physicochemical properties, which may limit its solubility and bioavailability.^{[7][8]} This has spurred research into prodrug strategies aimed at optimizing its pharmacokinetic profile. **Isoursodeoxycholic acid** (iUDCA), the 3 β -epimer of UDCA, has emerged as a promising prodrug candidate. This technical guide provides a comprehensive overview of iUDCA, detailing its conversion to the active UDCA, and presents a suite of experimental protocols for its investigation, catering to researchers and professionals in drug development.

Introduction: The Rationale for an Isoursodeoxycholic Acid Prodrug

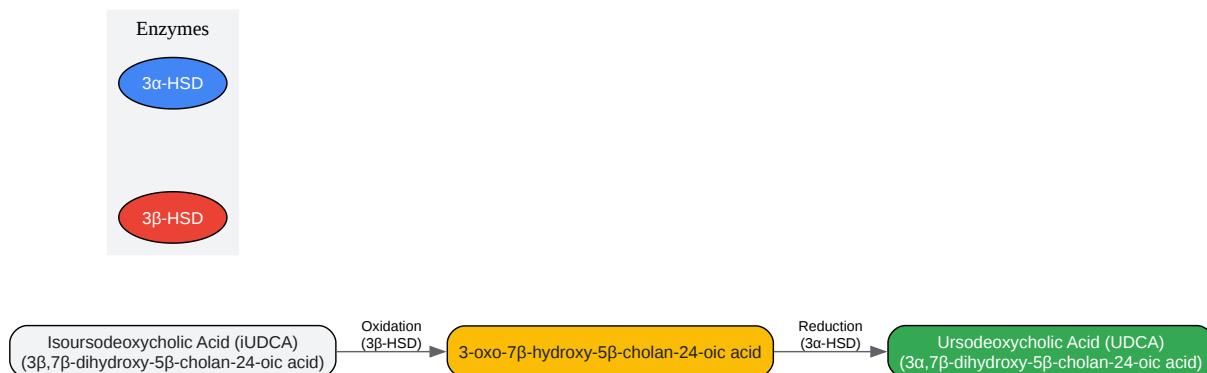
Ursodeoxycholic acid exerts its therapeutic effects through multiple mechanisms. It shifts the bile acid pool towards a more hydrophilic and less toxic composition, protects hepatocytes from the cytotoxic effects of hydrophobic bile acids, stimulates biliary secretion, and inhibits apoptosis of liver cells.^{[1][4][9]} Despite its proven clinical benefits, the formulation and delivery

of UDCA can present challenges due to its limited aqueous solubility.^[7] The development of water-soluble prodrugs of UDCA could offer significant advantages, particularly for intravenous administration in acute conditions where rapid achievement of therapeutic concentrations is critical.^{[10][11][12]}

Isoursodeoxycholic acid, with a similar hydrophilicity to UDCA, presents an intriguing prodrug approach.^[13] The core concept of a prodrug is an inactive compound that is metabolized in the body to release the active parent drug. For iUDCA, the therapeutic efficacy is contingent on its efficient conversion to UDCA. This guide delves into the scientific underpinnings of this conversion and provides the technical framework for its preclinical evaluation.

Chemical and Physical Properties

A fundamental understanding of the chemical structures of UDCA and iUDCA is crucial for appreciating the nuances of their metabolism and analysis. UDCA is $3\alpha,7\beta$ -dihydroxy- 5β -cholan-24-oic acid, while iUDCA is its $3\beta,7\beta$ -dihydroxy- 5β -cholan-24-oic acid epimer.^[14] This stereochemical difference at the C-3 position is the key determinant of their distinct biological properties and the basis for iUDCA's role as a prodrug.


Property	Ursodeoxycholic Acid (UDCA)	Isoursodeoxycholic Acid (iUDCA)
Chemical Formula	C ₂₄ H ₄₀ O ₄	C ₂₄ H ₄₀ O ₄
Molar Mass	392.57 g/mol	392.57 g/mol
Structure	$3\alpha,7\beta$ -dihydroxy- 5β -cholan-24-oic acid	$3\beta,7\beta$ -dihydroxy- 5β -cholan-24-oic acid
Solubility	Poorly soluble in water	Similar hydrophilicity to UDCA

Metabolic Conversion of iUDCA to UDCA: The Enzymatic Machinery

The biotransformation of iUDCA to UDCA is a critical step in its action as a prodrug. This conversion is primarily mediated by hydroxysteroid dehydrogenases (HSDHs), a class of enzymes that catalyze the oxidation and reduction of hydroxyl groups on steroid molecules.^[15]

[16] The epimerization of the 3β -hydroxyl group of iUDCA to the 3α -hydroxyl group of UDCA likely proceeds through a 3-oxo intermediate, 3-oxo-7 β -hydroxy-5 β -cholan-24-oic acid.[14] This two-step process involves both oxidation and reduction reactions catalyzed by 3-hydroxysteroid dehydrogenases.[17][18] Both hepatic and intestinal microbial enzymes are implicated in this metabolic pathway.[14][19]

The gut microbiome plays a significant role in bile acid metabolism, and its enzymatic machinery can contribute to the conversion of iUDCA.[6][19][20] This underscores the importance of considering the gut-liver axis when studying the pharmacokinetics of iUDCA.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of iUDCA to UDCA.

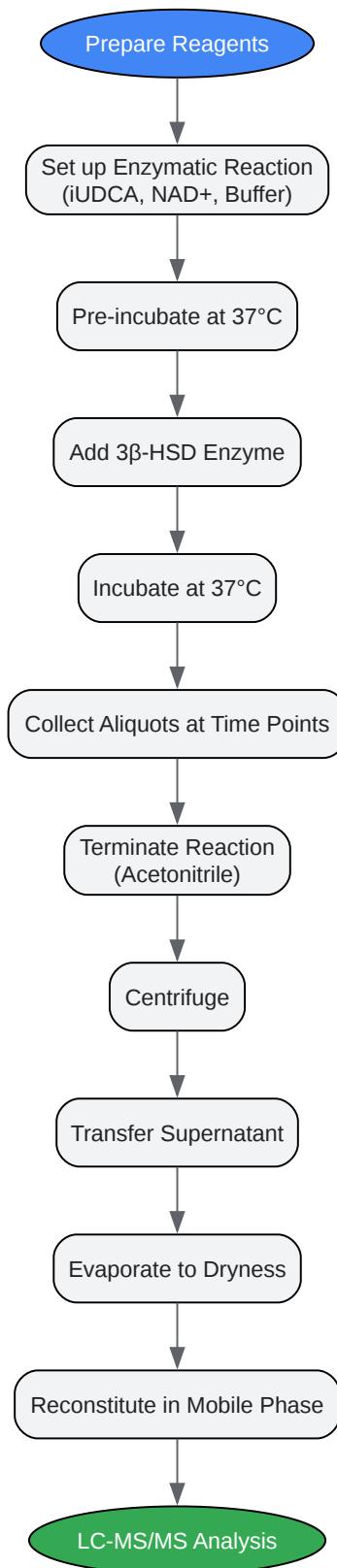
Experimental Protocols for the Preclinical Evaluation of iUDCA

A rigorous preclinical evaluation is essential to characterize the prodrug properties of iUDCA. The following sections provide detailed, step-by-step methodologies for key experiments.

In Vitro Enzymatic Conversion Assay

This protocol describes an in vitro assay to confirm the enzymatic conversion of iUDCA to UDCA using commercially available hydroxysteroid dehydrogenases.

Objective: To demonstrate the conversion of iUDCA to UDCA in the presence of 3β -hydroxysteroid dehydrogenase and a suitable cofactor.


Materials:

- **Isoursodeoxycholic acid (iUDCA)**
- Ursodeoxycholic acid (UDCA)
- 3β -Hydroxysteroid dehydrogenase (from *Pseudomonas testosteroni*)
- Nicotinamide adenine dinucleotide (NAD⁺)
- Tris-HCl buffer (pH 8.0)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Methanol (LC-MS grade)
- Deionized water

Protocol:

- Preparation of Reagents:
 - Prepare a 100 mM Tris-HCl buffer (pH 8.0).
 - Prepare a 10 mM stock solution of iUDCA in methanol.
 - Prepare a 10 mM stock solution of NAD⁺ in deionized water.
 - Prepare a 1 mg/mL stock solution of 3β -hydroxysteroid dehydrogenase in Tris-HCl buffer.

- Enzymatic Reaction:
 - In a microcentrifuge tube, combine the following:
 - 880 µL of 100 mM Tris-HCl buffer (pH 8.0)
 - 10 µL of 10 mM iUDCA stock solution (final concentration: 100 µM)
 - 100 µL of 10 mM NAD⁺ stock solution (final concentration: 1 mM)
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding 10 µL of the 3β-hydroxysteroid dehydrogenase stock solution.
 - Incubate the reaction mixture at 37°C.
 - Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Termination and Sample Preparation:
 - To each aliquot, add an equal volume of ice-cold acetonitrile to precipitate the enzyme and stop the reaction.
 - Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
- Analysis:
 - Analyze the samples by a validated LC-MS/MS method for the quantification of iUDCA and UDCA (see Section 5).

[Click to download full resolution via product page](#)

Caption: In Vitro Enzymatic Conversion Workflow.

In Vitro Permeability and Metabolism in Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess the permeability and intestinal metabolism of drug candidates.

Objective: To evaluate the apical to basolateral permeability of iUDCA and its potential for metabolism within intestinal cells.

Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
- Transwell® inserts (e.g., 0.4 μ m pore size)
- Hanks' Balanced Salt Solution (HBSS)
- **Isoursodeoxycholic acid (iUDCA)**
- Lucifer yellow

Protocol:

- Cell Culture and Seeding:
 - Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed the cells onto Transwell® inserts at a density of approximately 6×10^4 cells/cm².
 - Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Monolayer Integrity Assessment:

- Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., $>250 \Omega \cdot \text{cm}^2$) to confirm monolayer integrity.
- Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be low (e.g., $<1 \times 10^{-6} \text{ cm/s}$).
- Permeability Assay:
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Prepare a dosing solution of iUDCA in HBSS (e.g., 10 μM).
 - Add the iUDCA dosing solution to the apical (donor) chamber of the Transwell® insert.
 - Add fresh HBSS to the basolateral (receiver) chamber.
 - Incubate at 37°C on an orbital shaker.
 - Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
 - At the end of the experiment, collect the remaining solution from the apical chamber.
- Sample Analysis:
 - Analyze the samples from both the apical and basolateral chambers for the concentrations of iUDCA and UDCA using a validated LC-MS/MS method.
 - Calculate the apparent permeability coefficient (Papp) using the following formula:
 - $\text{Papp} = (dQ/dt) / (A * C_0)$
 - Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C_0 is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion of iUDCA and its conversion to UDCA in a living organism.

Objective: To characterize the pharmacokinetic profiles of iUDCA and UDCA following oral administration of iUDCA to rats.

Materials:

- Male Sprague-Dawley rats (e.g., 250-300 g)
- **Isoursodeoxycholic acid (iUDCA)**
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
- Blood collection tubes (e.g., with K2EDTA anticoagulant)
- Metabolic cages for urine and feces collection

Protocol:

- Animal Acclimation and Dosing:
 - Acclimate the rats to the laboratory conditions for at least one week.
 - Fast the animals overnight before dosing, with free access to water.
 - Administer iUDCA orally by gavage at a predetermined dose (e.g., 50 mg/kg).
- Blood Sampling:
 - Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
 - Collect the blood into tubes containing anticoagulant.
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80°C until analysis.

- Urine and Feces Collection (Optional):
 - House the animals in metabolic cages for the collection of urine and feces over a 24-hour period.
 - Process and store the samples appropriately for later analysis.
- Bioanalysis:
 - Analyze the plasma, urine, and fecal samples for the concentrations of iUDCA and UDCA using a validated LC-MS/MS method.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software to calculate key parameters for both iUDCA and UDCA, including:
 - Maximum plasma concentration (Cmax)
 - Time to reach maximum plasma concentration (Tmax)
 - Area under the plasma concentration-time curve (AUC)
 - Half-life (t_{1/2})
 - Clearance (CL)
 - Volume of distribution (V_d)

Analytical Methodology: Quantification of iUDCA and UDCA by LC-MS/MS

A robust and sensitive analytical method is paramount for the accurate quantification of iUDCA and UDCA in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Sample Preparation:

- Plasma/Serum: Protein precipitation with a solvent like acetonitrile or methanol is a common and effective method.[22][24] Liquid-liquid extraction can also be employed.[23]
- Tissues (e.g., Liver): Homogenization followed by protein precipitation or liquid-liquid extraction is required.[2][3][4]
- Feces: Extraction with organic solvents, often with the addition of an acid or base to improve recovery, is necessary.[1][9][26]

LC-MS/MS Parameters:

Parameter	Typical Conditions
LC Column	Reversed-phase C18 column (e.g., Phenomenex Luna C18, Waters ACQUITY UPLC BEH C18)
Mobile Phase A	Water with an additive (e.g., 0.1% formic acid or ammonium acetate)
Mobile Phase B	Acetonitrile or methanol with the same additive
Gradient	A gradient elution is typically used to separate the bile acids from endogenous interferences.
Ionization Mode	Electrospray ionization (ESI) in negative ion mode is preferred for bile acids.
Mass Spectrometry	Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
MRM Transitions	Specific precursor-to-product ion transitions for iUDCA, UDCA, and an internal standard (e.g., a deuterated analog) should be optimized. For UDCA, a common transition is m/z 391.3 -> 373.5.[22]

Conclusion and Future Directions

Isoursodeoxycholic acid holds considerable promise as a prodrug of ursodeoxycholic acid, potentially offering an improved pharmacokinetic profile and alternative routes of administration. The experimental framework provided in this guide offers a robust starting point for researchers and drug development professionals to rigorously evaluate the preclinical characteristics of iUDCA. Future research should focus on optimizing the enzymatic conversion, further elucidating the role of the gut microbiome in its metabolism, and exploring its efficacy in various *in vivo* models of cholestatic liver disease. The development of well-characterized and efficient prodrugs like iUDCA represents a valuable strategy in expanding the therapeutic utility of established drugs like UDCA.

References

- Protocol for extraction of bile acids from human faecal samples using HPLC? (2025-04-11).
- Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (2020-07-09). PubMed.
- In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist. (n.d.).
- Quantitative profiling of 15 bile acids in mouse liver tissues by using liquid chromatography-tandem mass spectrometry. (n.d.).
- Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (1989-10-07). MDPI.
- Synthesis and evaluation of water-soluble prodrugs of ursodeoxycholic acid (UDCA), an anti-apoptotic bile acid. (n.d.). PubMed.
- Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review. (2018-02-20).
- Improved extraction procedure for determination of bile acids in faeces. (n.d.). PubMed.
- Biological synthesis of ursodeoxycholic acid. (2023-02-23). Frontiers.
- The enzymic and chemical synthesis of ursodeoxycholic and chenodeoxycholic acid from cholic acid. (n.d.). PubMed.
- Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. (n.d.). PMC - NIH.
- Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. (2022-07-11). NIH.
- Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. (n.d.). ResearchGate.
- Validation Of LC-MS/MS Method For Quantitative Evaluation Of Endogenously Present Ursodeoxycholic Acid And Their Major Metabolites In Human Plasma. (n.d.).

- List of bile acids included in the LC-MS/MS method for quantification.... (n.d.). ResearchGate.
- HSD3B7 gene. (2015-04-01). MedlinePlus Genetics.
- Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. (2024-03-21). PubMed.
- General methods for the analysis of bile acids and related compounds in feces. (2025-09-20). ResearchGate.
- Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. (n.d.). OUCI.
- Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products. (2023-07-17). PubMed.
- Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. (2019-01-04). NIH.
- 3 alpha-hydroxysteroid dehydrogenase activity of the Y' bile acid binders in rat liver cytosol. Identification, kinetics, and physiologic significance. (n.d.). NIH.
- Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. (2024-11-02). PubMed Central.
- Quantification of ursodeoxy cholic acid in human plasma by using high performance liquid chromatography ?? ?? ?? tandem mass spectrometric method and its applications in pharmacokinetics. (n.d.). JOCPR.
- Gut Microbiota-Derived Ursodeoxycholic Acid Mediates the Resistance to Colonic Inflammation in Pigs. (2026-01-05). ACS Publications.
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury. (n.d.). MDPI.
- Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. (2020-07-07). NIH.
- Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega. (n.d.). PMC - NIH.
- Method development and validation of ursodiol and its major metabolite. (2019-01-04). CPAA.
- Synthesis and Evaluation of Water-Soluble Prodrugs of Ursodeoxycholic Acid (UDCA), an Anti-apoptotic Bile Acid. (2025-08-06). ResearchGate.
- Enzymatic routes for the synthesis of ursodeoxycholic acid. (2014-12-10). PubMed.
- Pharmacokinetics of ursodeoxycholic acid in rat. (n.d.). PubMed.
- HSD3B1 is an Oxysterol 3 β -Hydroxysteroid Dehydrogenase in Human Placenta. (2022-04-01). bioRxiv.
- Synthesis of chenodeoxycholic acid and ursodeoxycholic acid. (2019-11-15). Shaanxi Pioneer Biotech Co.,Ltd.
- HSD3B1 is an oxysterol 3 β -hydroxysteroid dehydrogenase in human placenta. (n.d.). PMC - NIH.

- Enzymatic routes for the synthesis of ursodeoxycholic acid. (2025-08-09). ResearchGate.
- Gut Microbiota-Derived Ursodeoxycholic Acid Mediates the Resistance to Colonic Inflammation in Pigs. (2026-01-04). Scilit.
- Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat. (n.d.). PubMed.
- Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. (2024-05-09). Preprints.org.
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury. (2022-09-28). MDPI.
- Enhancement of the solubility and bioavailability of Ursodeoxycholic acid through a self nano emulsifying drug delivery system. (2024-08-06).
- Enzymatic synthesis of ursodeoxycholic acid (UDCA) from.... (n.d.). ResearchGate.
- Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation. (2022-05-11). NIH.
- Process Optimization, Characterization and Pharmacokinetic Evaluation in Rats of Ursodeoxycholic Acid–Phospholipid Complex. (n.d.). PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Quantitative profiling of 15 bile acids in mouse liver tissues by using liquid chromatography-tandem mass spectrometry [manu43.magtech.com.cn]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 6. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.in [pharmacyjournal.in]

- 9. Improved extraction procedure for determination of bile acids in faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of water-soluble prodrugs of ursodeoxycholic acid (UDCA), an anti-apoptotic bile acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. The enzymic and chemical synthesis of ursodeoxycholic and chenodeoxycholic acid from cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HSD3B1 is an oxysterol 3 β -hydroxysteroid dehydrogenase in human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HSD3B7 gene: MedlinePlus Genetics [medlineplus.gov]
- 18. 3 alpha-hydroxysteroid dehydrogenase activity of the Y' bile acid binders in rat liver cytosol. Identification, kinetics, and physiologic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidenc... [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jocpr.com [jocpr.com]
- 25. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isoursodeoxycholic Acid as a Prodrug of Ursodeoxycholic Acid: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b122633#isoursodeoxycholic-acid-as-a-prodrug-of-ursodeoxycholic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com